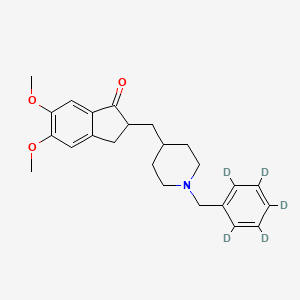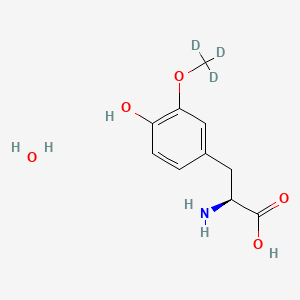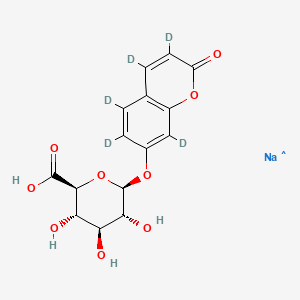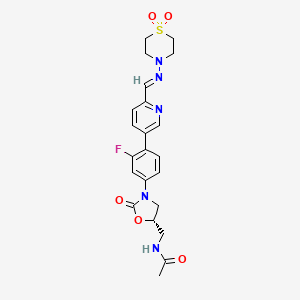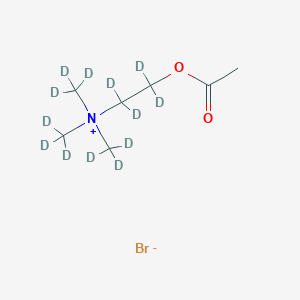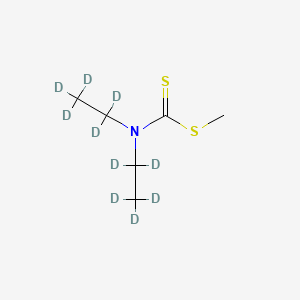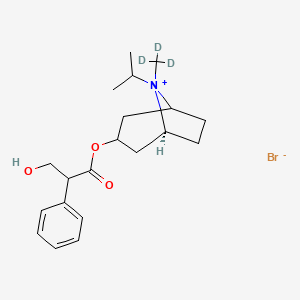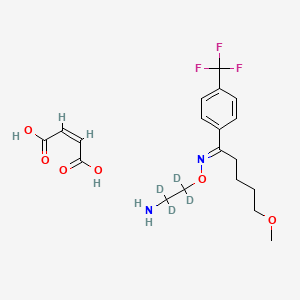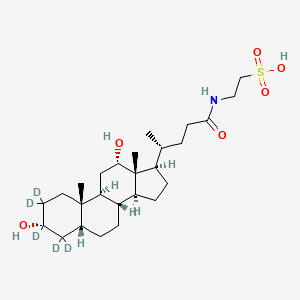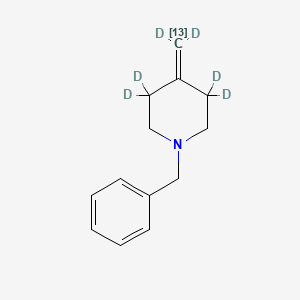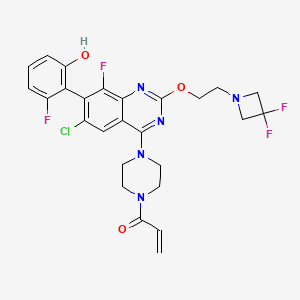
KRAS inhibitor-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-8 is a small molecule designed to target the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are implicated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers . The compound aims to inhibit the activity of KRAS, thereby disrupting the signaling pathways that lead to uncontrolled cell growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: KRAS inhibitor-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the KRAS protein .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed: The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for the KRAS protein .
科学研究应用
KRAS inhibitor-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of the KRAS protein and its interactions with other molecules . In biology, it is used to investigate the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers driven by KRAS mutations . In industry, it is used in the development of new drugs and therapies targeting KRAS and related proteins .
作用机制
KRAS inhibitor-8 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of the KRAS protein, such as the switch II pocket, to prevent the binding of GTP and GDP, which are essential for KRAS activation . By inhibiting KRAS activity, the compound disrupts downstream signaling pathways, such as the MAP kinase pathway, leading to reduced cell growth and proliferation .
相似化合物的比较
KRAS inhibitor-8 is unique compared to other KRAS inhibitors due to its specific binding affinity and selectivity for the KRAS protein. Similar compounds include sotorasib and adagrasib, which also target the KRAS protein but have different binding sites and mechanisms of action . This compound offers advantages in terms of its potency and ability to inhibit multiple KRAS mutants, making it a promising candidate for further development and clinical use .
List of Similar Compounds:- Sotorasib
- Adagrasib
- BI 2852
- MRTX849
- AMG 510
This compound stands out due to its unique binding properties and potential for broad-spectrum inhibition of KRAS mutants .
属性
分子式 |
C26H24ClF4N5O3 |
|---|---|
分子量 |
565.9 g/mol |
IUPAC 名称 |
1-[4-[6-chloro-2-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H24ClF4N5O3/c1-2-19(38)35-6-8-36(9-7-35)24-15-12-16(27)20(21-17(28)4-3-5-18(21)37)22(29)23(15)32-25(33-24)39-11-10-34-13-26(30,31)14-34/h2-5,12,37H,1,6-11,13-14H2 |
InChI 键 |
ABVZCBJMBAVTME-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)OCCN5CC(C5)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


